3-Methanesulfonylthiomorpholine
Description
3-Methanesulfonylthiomorpholine is a sulfur-containing heterocyclic compound derived from thiomorpholine, where a methanesulfonyl (-SO₂CH₃) group is substituted at the 3-position of the six-membered ring. Thiomorpholine itself is a sulfur analog of morpholine, with the oxygen atom replaced by sulfur.
According to available data, 3-Methanesulfonylthiomorpholine has been marketed by CymitQuimica but is currently listed as discontinued in all quantities (1g, 2.5g, 50mg–500mg) . Its structural features, however, remain relevant for comparative studies with similar amines and sulfonamide derivatives.
Properties
IUPAC Name |
3-methylsulfonylthiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2/c1-10(7,8)5-4-9-3-2-6-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEXJNUNMIQCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CSCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonylthiomorpholine typically involves the reaction of thiomorpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for 3-Methanesulfonylthiomorpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methanesulfonylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiomorpholine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methanesulfonylthiomorpholine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-Methanesulfonylthiomorpholine involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and subsequent biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting biomolecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 3-Methanesulfonylthiomorpholine and related compounds:
Biological Activity
3-Methanesulfonylthiomorpholine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
3-Methanesulfonylthiomorpholine is characterized by its unique structural features, which include a morpholine ring and a methanesulfonyl group. The presence of these functional groups may contribute to its reactivity and biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₂S₂ |
| Molecular Weight | 195.32 g/mol |
| CAS Number | 1333919-XX-XX |
The biological activity of 3-Methanesulfonylthiomorpholine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methanesulfonyl group may enhance its ability to form hydrogen bonds, facilitating interactions with protein structures.
Antimicrobial Activity
Research indicates that 3-Methanesulfonylthiomorpholine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial activity of 3-Methanesulfonylthiomorpholine against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The results indicate that the compound is particularly effective against Escherichia coli , suggesting potential applications in treating infections caused by this pathogen.
Anticancer Properties
In addition to its antimicrobial effects, 3-Methanesulfonylthiomorpholine has been investigated for its anticancer properties. Preliminary studies show that it may inhibit the proliferation of cancer cells.
Research Findings on Anticancer Activity
A recent study by Zhang et al. (2024) assessed the cytotoxic effects of 3-Methanesulfonylthiomorpholine on various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
